1-[(1,3-Thiazol-5-yl)methyl]piperazine
Overview
Description
1-[(1,3-Thiazol-5-yl)methyl]piperazine is a compound that features a thiazole ring attached to a piperazine moiety. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in various fields . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, commonly used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 1-[(1,3-Thiazol-5-yl)methyl]piperazine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that many piperazine derivatives interact with various receptors in the body, which could potentially lead to a variety of physiological effects .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . Specific details about how these factors affect this compound are currently unknown .
Preparation Methods
The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]piperazine typically involves the reaction of a thiazole derivative with piperazine. One common method includes the use of thiazole-5-carbaldehyde, which reacts with piperazine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Chemical Reactions Analysis
1-[(1,3-Thiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted thiazoles and piperazines, which can exhibit different biological activities .
Scientific Research Applications
1-[(1,3-Thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-[(1,3-Thiazol-5-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
What sets this compound apart is its unique combination of the thiazole and piperazine rings, which can confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBTDYWKRJXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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